8,9-dimethyl-2-(2-nitrophenyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Description
8,9-dimethyl-2-(2-nitrophenyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that features a unique fusion of thieno, triazolo, and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Properties
IUPAC Name |
11,12-dimethyl-4-(2-nitrophenyl)-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O2S/c1-8-9(2)23-15-12(8)14-17-13(18-19(14)7-16-15)10-5-3-4-6-11(10)20(21)22/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARHHFZVOUVLJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=CC=C4[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-dimethyl-2-(2-nitrophenyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno and triazolo intermediates under controlled conditions. For instance, the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine can yield the desired triazolo[1,5-c]pyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8,9-dimethyl-2-(2-nitrophenyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro and methyl positions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or other reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include amino derivatives and substituted thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, which can exhibit different biological activities.
Scientific Research Applications
8,9-dimethyl-2-(2-nitrophenyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its diverse biological activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 8,9-dimethyl-2-(2-nitrophenyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as a kinase inhibitor, interfering with signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Thiadiazoles: Known for their antimicrobial and anticancer properties, these compounds also feature a fused heterocyclic system.
Uniqueness
8,9-dimethyl-2-(2-nitrophenyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific substitution pattern and the presence of both nitro and methyl groups, which contribute to its distinct chemical reactivity and biological profile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
